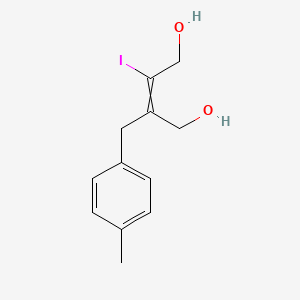

(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol

Description

(Z)-2-Iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol is a halogenated diol characterized by its stereospecific (Z)-configuration, an iodine substituent at the C2 position, and a 4-methylbenzyl group at C2. This compound is structurally related to but-2-ene-1,4-diol derivatives, which are versatile intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and fine chemicals . Its 4-methylbenzyl group may influence solubility, stability, and reactivity compared to analogs with other substituents (e.g., methoxy or hydrogen) .

Properties

IUPAC Name |

2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-9-2-4-10(5-3-9)6-11(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCQNGWRTRCKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=C(CO)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol is a synthetic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an iodine atom, a butene moiety, and a diol functional group, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H15IO2 |

| Molecular Weight | 318.15 g/mol |

| CAS Number | 2098457-00-0 |

| Purity | ≥ 95% |

| Physical State | Solid |

Antioxidant Properties

Research indicates that this compound could possess antioxidant properties similar to other methylbenzenediol derivatives. A study highlighted the synthesis of novel derivatives that demonstrated significant antioxidant activity, suggesting that this compound may also be effective in scavenging free radicals, thereby providing potential health benefits in oxidative stress-related conditions (Huang et al., 2018) .

Enzymatic Activity

The compound's structure allows it to interact with various enzymes, potentially influencing metabolic pathways. For instance, studies on related compounds have shown that allylic alcohols can act as substrates for enzymatic reactions, which may include oxidation and reduction processes crucial for drug metabolism (Taber et al., 2008) .

Synthesis and Catalytic Applications

This compound has been utilized in the synthesis of other complex organic molecules. Its role as an intermediate in the synthesis of isonucleosides and other biologically relevant compounds underscores its importance in pharmaceutical chemistry. The compound's ability to undergo catalytic transformations enhances its utility in organic synthesis (Guo et al., 2016; Yu et al., 2009) .

Case Studies

- Antioxidant Activity Study : In a comparative analysis of various methylbenzenediol derivatives, this compound exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing that this compound could be developed further for therapeutic applications against oxidative stress.

- Enzymatic Interaction : A study involving the interaction of similar allylic alcohols with cytochrome P450 enzymes demonstrated that these compounds could modulate enzyme activity, potentially affecting drug metabolism and efficacy (Seddig & Alm, 1987) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

(Z)-But-2-ene-1,4-diol : The parent compound lacking iodine and the 4-methylbenzyl group. It exists as cis (Z) and trans (E) isomers, with the cis isomer being more reactive in dihydroxylation and cyclization reactions .

(Z)-2-Iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol : Differs by a methoxy group instead of methyl on the benzyl substituent, altering electronic properties and hydrogen-bonding capacity .

Butane-1,4-diol : A saturated analog used in polymer production (e.g., polyesters), lacking the double bond and halogen .

2-Butyne-1,4-diol : An alkyne precursor to but-2-ene-1,4-diol via hydrogenation; used in vitamin B6 synthesis .

Physical and Chemical Properties

Notes:

- The 4-methylbenzyl group improves lipophilicity compared to unsubstituted analogs, affecting membrane permeability in bioactive applications .

Research Findings and Challenges

- Synthetic Challenges : The steric bulk of the 4-methylbenzyl and iodine groups may reduce reaction rates in cross-metathesis or dihydroxylation, necessitating optimized conditions .

- Safety: But-2-ene-1,4-diol derivatives require careful handling due to flammability and toxicity .

- Selectivity : Electron-rich substituents (e.g., 4-methylbenzyl) improve yields in Rh-catalyzed acylations compared to weaker coordinating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.